
Yakuchinone-A
Overview
Description
Yakuchinone A is a bioactive diarylheptanoid isolated from the dried fruits of Alpinia oxyphylla, a medicinal plant widely distributed in the subtropical parts of Asia. This compound has been traditionally used in East Asian medicine for treating various ailments such as nephrotic syndrome, ulceration, dementia, and intestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yakuchinone A can be synthesized through various chemical reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone in the presence of a base, followed by reduction and subsequent oxidation steps .
Industrial Production Methods
Industrial production of Yakuchinone A typically involves the extraction from the dried fruits of Alpinia oxyphylla. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Yakuchinone A undergoes several types of chemical reactions, including:
Oxidation: Yakuchinone A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Yakuchinone A into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Yakuchinone A molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yakuchinone A, which exhibit different biological activities .
Scientific Research Applications
Yakuchinone A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Yakuchinone A is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of cancer, inflammation, and other diseases due to its cytotoxic and anti-inflammatory properties.
Industry: Yakuchinone A is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Yakuchinone A exerts its effects through various molecular targets and pathways. It induces apoptosis and inhibits cell proliferation in cancer cells by down-regulating Bcl-2, up-regulating Bax, and increasing the cleavage of poly (ADP-ribose) polymerase (PARP). This suggests that Yakuchinone A induces apoptosis through the Bcl-2-mediated signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Yakuchinone B: Another diarylheptanoid with similar bioactive properties.
Curcumin: A well-known diarylheptanoid with anti-inflammatory and anticancer properties.
Gingerol: A bioactive compound found in ginger with similar therapeutic effects.
Uniqueness of Yakuchinone A
Yakuchinone A is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its ability to induce selective cytotoxicity in melanoma cell lines makes it a potential lead compound for anticancer drug development .
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELARZTKDBEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229406 | |
Record name | Yakuchinone-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78954-23-1 | |
Record name | Yakuchinone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78954-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yakuchinone-A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yakuchinone-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YAKUCHINONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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